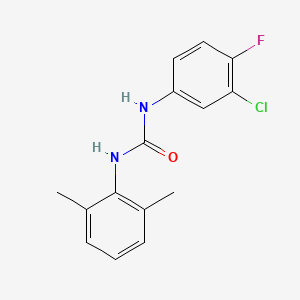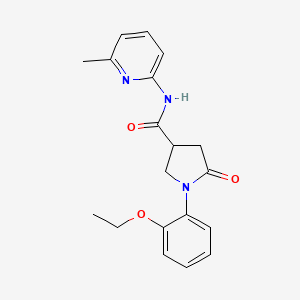
N-(3-chloro-4-fluorophenyl)-N'-(2,6-dimethylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-N'-(2,6-dimethylphenyl)urea, also known as CFPU, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase CK2, which plays a critical role in many cellular processes, including cell proliferation, differentiation, and survival. CFPU has been shown to have promising therapeutic potential for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation.
作用機序
The mechanism of action of N-(3-chloro-4-fluorophenyl)-N'-(2,6-dimethylphenyl)urea involves the inhibition of protein kinase CK2, which is a serine/threonine kinase that phosphorylates a wide range of substrates. CK2 plays a critical role in many cellular processes, including cell proliferation, differentiation, and survival. The inhibition of CK2 by this compound leads to the modulation of downstream signaling pathways, which can have various biological effects depending on the context.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the context. In cancer research, this compound has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In Alzheimer's disease research, this compound has been shown to reduce the accumulation of amyloid-beta peptides. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-(3-chloro-4-fluorophenyl)-N'-(2,6-dimethylphenyl)urea has several advantages as a tool compound for scientific research. It is a potent and selective inhibitor of CK2, which allows for the specific modulation of downstream signaling pathways. It has also been shown to have promising therapeutic potential for the treatment of various diseases. However, there are also some limitations to the use of this compound in lab experiments. It has a relatively short half-life in vivo, which can limit its efficacy in animal models. It also has low solubility in aqueous solutions, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for N-(3-chloro-4-fluorophenyl)-N'-(2,6-dimethylphenyl)urea research. One direction is to further investigate the therapeutic potential of this compound for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. Another direction is to develop more potent and selective inhibitors of CK2 based on the structure of this compound. Additionally, the development of new methods for the delivery of this compound in vivo could improve its efficacy in animal models. Finally, the elucidation of the downstream signaling pathways that are modulated by CK2 inhibition could lead to the identification of new therapeutic targets for the treatment of various diseases.
合成法
The synthesis of N-(3-chloro-4-fluorophenyl)-N'-(2,6-dimethylphenyl)urea involves the reaction of 3-chloro-4-fluoroaniline with 2,6-dimethylaniline in the presence of phosgene. The reaction proceeds through the formation of an isocyanate intermediate, which then reacts with the 2,6-dimethylaniline to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学的研究の応用
N-(3-chloro-4-fluorophenyl)-N'-(2,6-dimethylphenyl)urea has been widely used in scientific research as a tool compound to study the role of protein kinase CK2 in various cellular processes. It has been shown to inhibit the activity of CK2 in vitro and in vivo, leading to the modulation of downstream signaling pathways. This compound has also been used to investigate the role of CK2 in cancer, Alzheimer's disease, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In Alzheimer's disease research, this compound has been shown to reduce the accumulation of amyloid-beta peptides, which are thought to contribute to the pathogenesis of the disease. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines.
特性
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(2,6-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O/c1-9-4-3-5-10(2)14(9)19-15(20)18-11-6-7-13(17)12(16)8-11/h3-8H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAGYZJEOPBRSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-methoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5430454.png)
![methyl 2-{[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate](/img/structure/B5430462.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5430484.png)
![2-{4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]phenoxy}-N-phenylacetamide](/img/structure/B5430486.png)
![2-(5-methoxy-1H-benzimidazol-2-yl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5430492.png)


![4-[(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]-6-methylpyrimidin-2-amine](/img/structure/B5430505.png)
![7-(3,3-dimethylbutanoyl)-2-[(3-methyl-2-thienyl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5430512.png)

![1-(4-bromophenyl)-3-[(4-hydroxyphenyl)amino]-2-penten-1-one](/img/structure/B5430522.png)
![N-(4-methylphenyl)-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5430541.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5430554.png)